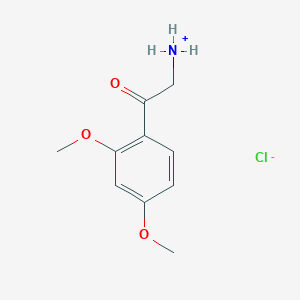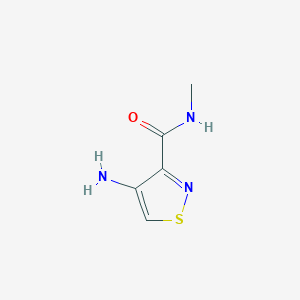
4-amino-N-methylisothiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-methylisothiazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-amino-N-methylisothiazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the growth of bacterial cells and cancer cells. It has also been shown to interact with certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-amino-N-methylisothiazole-3-carboxamide has biochemical and physiological effects on bacterial cells, cancer cells, and brain cells. It has been shown to inhibit the growth of bacterial cells by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells, which is a process that leads to cell death. Additionally, this compound has been shown to interact with certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-amino-N-methylisothiazole-3-carboxamide in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, this compound has shown promising results in various studies, which makes it a good candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-amino-N-methylisothiazole-3-carboxamide. One direction is to further study its antimicrobial properties and potential use in the development of new antibiotics. Another direction is to study its anticancer properties and potential use in the development of new chemotherapeutic agents. Additionally, further research is needed to understand its mechanism of action and potential use in the treatment of neurological disorders. Finally, more studies are needed to determine the toxicity and safety of this compound for human use.
Conclusion
4-amino-N-methylisothiazole-3-carboxamide is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using different methods and has been studied for its antimicrobial and anticancer properties, as well as its potential use in the treatment of neurological disorders. Further research is needed to understand its mechanism of action, biochemical and physiological effects, and potential toxicity for human use.
Métodos De Síntesis
4-amino-N-methylisothiazole-3-carboxamide can be synthesized using different methods. One of the commonly used methods is the reaction between N-methylisothiazole-3-carboxamide and ammonia in the presence of a catalyst. Another method involves the reaction between 4-amino-5-mercapto-1,2,3-thiadiazole and methyl isocyanate. Both methods yield 4-amino-N-methylisothiazole-3-carboxamide with high purity.
Aplicaciones Científicas De Investigación
4-amino-N-methylisothiazole-3-carboxamide has potential applications in various fields of scientific research. It has been studied for its antimicrobial properties and has shown promising results against various bacterial strains. It has also been studied for its anticancer properties and has shown potential as a chemotherapeutic agent. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of neurological disorders.
Propiedades
Número CAS |
115106-39-3 |
|---|---|
Nombre del producto |
4-amino-N-methylisothiazole-3-carboxamide |
Fórmula molecular |
C5H7N3OS |
Peso molecular |
157.2 g/mol |
Nombre IUPAC |
4-amino-N-methyl-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C5H7N3OS/c1-7-5(9)4-3(6)2-10-8-4/h2H,6H2,1H3,(H,7,9) |
Clave InChI |
GPHZORBGZUELLF-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NSC=C1N |
SMILES canónico |
CNC(=O)C1=NSC=C1N |
Sinónimos |
3-Isothiazolecarboxamide,4-amino-N-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)

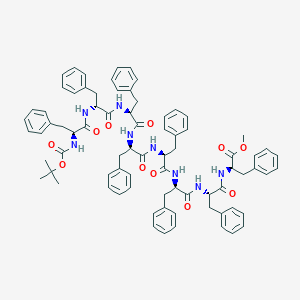
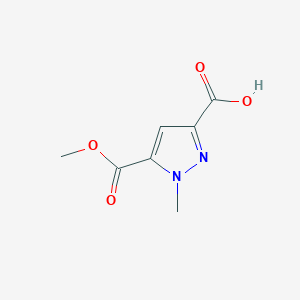
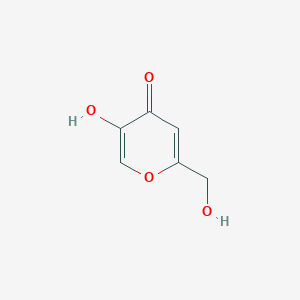
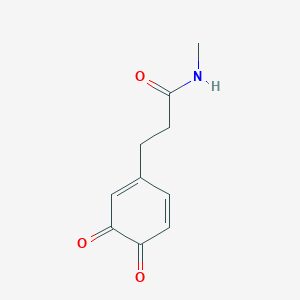


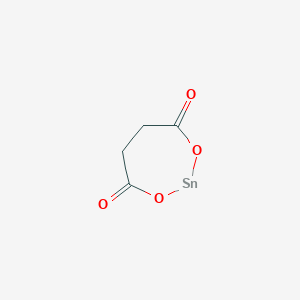
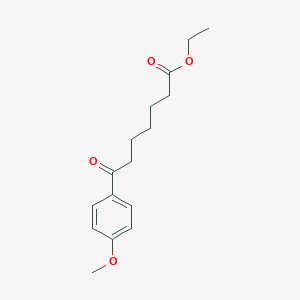
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)
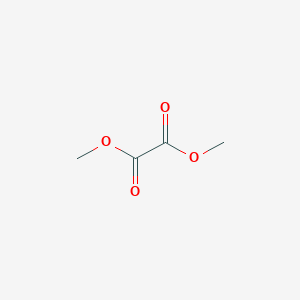
![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)
